n-(3,5-Difluorophenethyl)butan-2-amine

Description

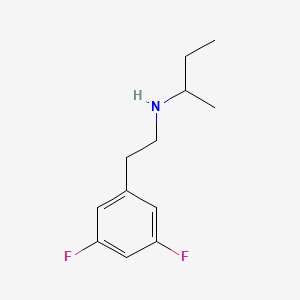

n-(3,5-Difluorophenethyl)butan-2-amine is a secondary amine characterized by a phenethyl backbone substituted with fluorine atoms at the 3 and 5 positions of the aromatic ring, linked to a butan-2-amine group. Fluorinated amines are often explored for enhanced metabolic stability, bioavailability, and receptor-binding selectivity compared to non-fluorinated counterparts .

Properties

Molecular Formula |

C12H17F2N |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

N-[2-(3,5-difluorophenyl)ethyl]butan-2-amine |

InChI |

InChI=1S/C12H17F2N/c1-3-9(2)15-5-4-10-6-11(13)8-12(14)7-10/h6-9,15H,3-5H2,1-2H3 |

InChI Key |

XXTZHXRKMZAXFC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NCCC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3,5-Difluorophenethyl)butan-2-amine typically involves the reaction of 3,5-difluorophenethylamine with butan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(3,5-Difluorophenethyl)butan-2-amine can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry: n-(3,5-Difluorophenethyl)butan-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated phenethylamines on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-(3,5-Difluorophenethyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzeneamine, 3,5-difluoro- (CAS 372-39-4)

- Structural Similarity : Both compounds feature a 3,5-difluorophenyl group. However, benzeneamine, 3,5-difluoro- is an aniline derivative (primary amine), whereas n-(3,5-Difluorophenethyl)butan-2-amine is a secondary amine with a longer aliphatic chain.

- No such restrictions are explicitly noted for this compound.

- Applications : Aniline derivatives are precursors in dyes and pharmaceuticals, while secondary amines like this compound may serve as intermediates in drug discovery or agrochemicals.

N-(3,5-Dichlorophenyl)succinimide

- Structural Difference : This compound substitutes fluorine with chlorine at the 3,5 positions and replaces the butan-2-amine group with a succinimide ring.

- Toxicity Profile : N-(3,5-Dichlorophenyl)succinimide induces severe interstitial renal fibrosis in rats, with nephrotoxicity linked to proximal tubular necrosis and collagen synthesis activation . Fluorinated analogs like this compound may exhibit reduced toxicity due to fluorine’s lower electronegativity and smaller atomic radius compared to chlorine.

n-(3,5-Dichlorobenzyl)butan-2-amine

- Substituent Effects : Replacing fluorine with chlorine and phenethyl with benzyl alters physicochemical properties. Chlorine’s higher lipophilicity (ClogP ~3.5 vs. F ~1.5) may enhance membrane permeability but reduce solubility.

- Fluorinated analogs like this compound may offer improved stability or reduced environmental persistence.

Data Table: Key Properties of Compared Compounds

*Estimated based on structural formula.

Research Findings and Implications

- Halogen Effects : Fluorine’s electronegativity and small size may reduce steric hindrance and enhance binding specificity in receptor-targeted applications compared to bulkier chlorine analogs.

- Toxicity Trends: Chlorinated compounds (e.g., N-(3,5-Dichlorophenyl)succinimide) demonstrate marked organotoxicity, while fluorinated amines may offer safer profiles, though empirical data are needed .

- Regulatory and Commercial Viability : Regulatory scrutiny of 3,5-difluoroaniline derivatives highlights the need for thorough safety assessments of this compound before industrial scaling .

Biological Activity

N-(3,5-Difluorophenethyl)butan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing information from various sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the chemical formula and features a difluorophenethyl moiety attached to a butan-2-amine structure. The presence of fluorine atoms in the phenethyl group may enhance its pharmacological properties by influencing lipophilicity and receptor binding affinity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of aminothiazole have shown potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Inhibition Data of Related Compounds

| Compound | Target Kinase | IC50 (µM) | Cell Line |

|---|---|---|---|

| 30h | CDK9 | 0.008 | HCT-116 |

| 30m | CDK9 | 0.010 | MCF-7 |

| 30c | CDK2 | 0.068 | Various |

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments . The presence of the difluorophenyl group is hypothesized to enhance binding affinity to serotonin receptors.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- CDK Inhibition : As mentioned, inhibition of CDKs leads to disrupted cell cycle progression, which is beneficial in cancer therapy.

- Serotonin Receptor Modulation : The compound may act as a ligand for serotonin receptors, influencing mood and behavior.

Study on Anticancer Activity

In a study evaluating the anticancer potential of several aminothiazole derivatives, one compound demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522), indicating strong inhibitory activity . This suggests that structural modifications similar to those found in this compound could yield potent anticancer agents.

Neuropharmacological Assessment

A recent investigation into compounds with similar amine structures revealed that they could effectively inhibit serotonin reuptake, which is a common mechanism for antidepressant drugs. This suggests that this compound could be explored further for its potential in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.